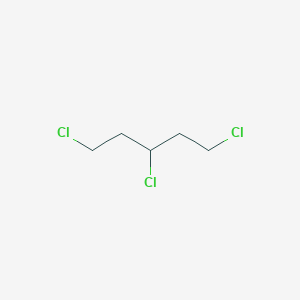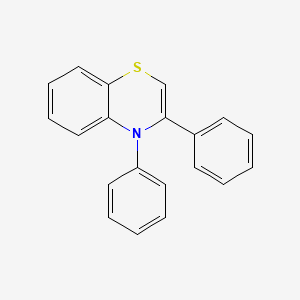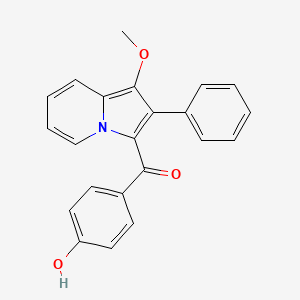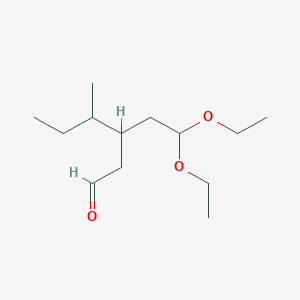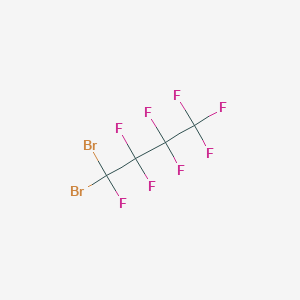
Allyloxy-2 N-((benzyl-4 piperazinyl-1)-3 hydroxy-2 propyl) N-(methyl-4 benzenesulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyloxy-2 N-((benzyl-4 piperazinyl-1)-3 hydroxy-2 propyl) N-(methyl-4 benzenesulfonyl)aniline is a complex organic compound that features multiple functional groups, including allyloxy, piperazinyl, hydroxy, and benzenesulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Allyloxy-2 N-((benzyl-4 piperazinyl-1)-3 hydroxy-2 propyl) N-(methyl-4 benzenesulfonyl)aniline typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential functionalization. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Allyloxy Group: This step may involve the reaction of an alcohol with an allyl halide under basic conditions.
Attachment of the Benzenesulfonyl Group: This can be done through sulfonylation reactions using sulfonyl chlorides.
Final Assembly: The final compound is assembled through coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Allyloxy-2 N-((benzyl-4 piperazinyl-1)-3 hydroxy-2 propyl) N-(methyl-4 benzenesulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The aromatic rings can undergo coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Catalysts: Palladium, nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the allyloxy group could yield various ethers or amines.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to the development of new materials with specific properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of Allyloxy-2 N-((benzyl-4 piperazinyl-1)-3 hydroxy-2 propyl) N-(methyl-4 benzenesulfonyl)aniline would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
Allyloxy-2 N-((benzyl-4 piperazinyl-1)-3 hydroxy-2 propyl) N-(methyl-4 benzenesulfonyl)aniline: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific reactivity and biological activity not found in similar compounds. This makes it a valuable target for further research and development.
特性
| 77557-39-2 | |
分子式 |
C30H37N3O4S |
分子量 |
535.7 g/mol |
IUPAC名 |
N-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-4-methyl-N-(2-prop-2-enoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C30H37N3O4S/c1-3-21-37-30-12-8-7-11-29(30)33(38(35,36)28-15-13-25(2)14-16-28)24-27(34)23-32-19-17-31(18-20-32)22-26-9-5-4-6-10-26/h3-16,27,34H,1,17-24H2,2H3 |
InChIキー |
MQURHQICQJJARX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCN(CC2)CC3=CC=CC=C3)O)C4=CC=CC=C4OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
